molecular formula C15H15ClO3 B11153073 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B11153073
M. Wt: 278.73 g/mol
InChI Key: NTTXMDOOOWQIOI-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-6-ones. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a tetrahydrobenzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the central and peripheral nervous systems. It acts as a stimulant with indications of neuroleptic and tranquilizing activities . The exact molecular pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and receptor activities.

Comparison with Similar Compounds

2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

2-chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H15ClO3/c1-2-18-14-8-13-11(7-12(14)16)9-5-3-4-6-10(9)15(17)19-13/h7-8H,2-6H2,1H3

InChI Key

NTTXMDOOOWQIOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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